Piracetam-d8

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

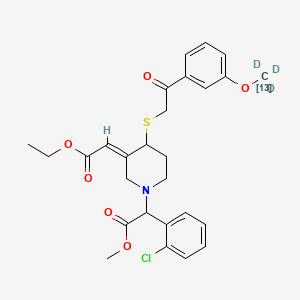

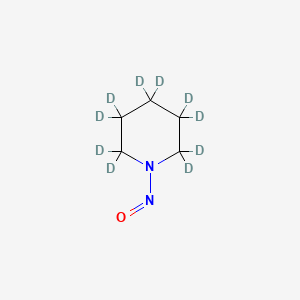

Piracetam-d8 is a deuterated form of piracetam, a nootropic compound known for its cognitive-enhancing properties. Piracetam is a cyclic derivative of the neurotransmitter gamma-aminobutyric acid (GABA) and was the first nootropic drug to be marketed. This compound is specifically labeled with deuterium, an isotope of hydrogen, which makes it useful in various scientific research applications, particularly in the field of pharmacokinetics and metabolic studies .

科学的研究の応用

Piracetam-d8 is widely used in scientific research due to its labeled deuterium atoms, which make it an excellent tracer in pharmacokinetic and metabolic studies. Some key applications include :

Chemistry: Used in studies to understand the metabolic pathways and degradation products of piracetam.

Biology: Helps in tracing the distribution and metabolism of piracetam in biological systems.

Medicine: Used in clinical research to study the pharmacokinetics of piracetam and its effects on cognitive function.

Industry: Employed in the development of new nootropic drugs and in quality control processes.

作用機序

Target of Action

Piracetam-d8, a derivative of the neurotransmitter γ-aminobutyric acid (GABA), primarily targets the neuronal and vascular systems . It modulates neurotransmission in a range of transmitter systems, including cholinergic and glutamatergic systems . It also influences the vascular system by reducing erythrocyte adhesion to the vascular endothelium .

Mode of Action

This compound interacts with the polar heads in the phospholipids membrane, and the resulting mobile drug-lipid complexes are thought to reorganize the lipids and influence membrane function and fluidity . This interaction is thought to improve membrane stability, allowing the membrane and transmembrane proteins to maintain and recover the three-dimensional structure or folding for normal function .

Biochemical Pathways

This compound affects several biochemical pathways. It has been reported to improve neural plasticity . It also inhibits the PI3K/Akt/mTOR pathway in oxygen-glucose deprivation (OGD)-stimulated SH-SY5Y cells . Moreover, it attenuates the translocation of mitochondrion-specific proteins of the caspase-independent pathway, such as apoptotic-inducing factor (AIF) and endonuclease-G (endo-G) .

Pharmacokinetics

Cells co-treated with lipopolysaccharide (lps) and piracetam exhibited significant uptake of piracetam . More research is needed to fully understand the ADME properties of this compound.

Result of Action

This compound has neuroprotective and anticonvulsant properties . It enhances the growth of OGD-stimulated SH-SY5Y cells, inhibits oxidative stress, and improves mitochondrial function . It also attenuates oxidative DNA fragmentation and poly [ADP-ribose] polymerase-1 (PARP-1) up-regulation in the nucleus .

Action Environment

Environmental factors can influence the action of this compound. For instance, a study found that the effect of Piracetam was selective in rodents of the attention deficit phenotype (ED-low), and restored the preference for an enriched environment during exploratory behavior . This suggests that the environment can play a role in the efficacy of this compound.

生化学分析

Biochemical Properties

Piracetam-d8 plays a significant role in biochemical reactions, particularly those involving neurotransmission and cognitive function. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to modulate the activity of neurotransmitter receptors, including cholinergic and glutamatergic receptors . It also affects membrane fluidity, which is crucial for maintaining the proper function of neuronal cells . These interactions enhance synaptic plasticity and improve cognitive functions.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to increase cerebral blood flow and enhance oxygen extraction, which supports neuronal health . Additionally, this compound modulates neurotransmission by affecting the release and uptake of neurotransmitters, thereby improving synaptic efficiency . These effects contribute to its neuroprotective properties and its ability to enhance cognitive functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the polar head groups of phospholipids in cell membranes, thereby increasing membrane fluidity . This action helps maintain the integrity of cell membranes and supports the proper functioning of membrane-bound proteins. This compound also influences the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival, growth, and metabolism . By modulating this pathway, this compound enhances neuronal resilience and cognitive function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. It has been found to be stable under standard storage conditions, with minimal degradation . Long-term studies have shown that this compound maintains its efficacy in enhancing cognitive functions and protecting neuronal cells from oxidative stress . These effects are consistent over time, indicating the compound’s potential for sustained therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound improve cognitive performance and reduce oxidative stress in animal models of cognitive impairment . High doses may lead to adverse effects, such as increased anxiety and hyperactivity . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to neurotransmitter synthesis and degradation. It interacts with enzymes such as acetylcholinesterase and glutamate dehydrogenase, which play crucial roles in neurotransmitter metabolism . By modulating these enzymes, this compound helps maintain optimal levels of neurotransmitters, thereby supporting cognitive function and neuronal health.

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It readily crosses the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, this compound interacts with transporters and binding proteins that facilitate its uptake and distribution to target sites, such as neuronal synapses .

Subcellular Localization

This compound is primarily localized in the cytoplasm and cell membranes of neuronal cells . Its localization is influenced by its interactions with membrane phospholipids and proteins. These interactions help stabilize cell membranes and support the proper functioning of membrane-bound receptors and enzymes. Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further enhancing its efficacy .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of piracetam-d8 involves the incorporation of deuterium into the piracetam molecule. One common method starts with alpha-pyrrolidone as the raw material. The process involves the following steps :

- Drip a methanol solution of sodium methylate into alpha-pyrrolidone.

- Remove the methanol solvent by steaming.

- Add a toluene solution of methyl chloroacetate while controlling the reaction temperature between 20°C and 110°C.

- Maintain the reaction for 5 hours.

- Cool the mixture to room temperature and filter it.

- Distill the filtrate under reduced pressure to collect the fraction.

- Mix the collected fraction with an ammonia/methanol solution and react at 50-70°C for 3-18 hours.

- Filter and recrystallize the crude product to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions and the use of industrial-grade equipment to ensure high yield and purity. The final product is typically subjected to rigorous quality control measures to meet pharmaceutical standards .

化学反応の分析

Types of Reactions

Piracetam-d8 undergoes various chemical reactions, including:

Oxidation: Piracetam can be oxidized under specific conditions, leading to the formation of degradation products.

Reduction: Reduction reactions are less common but can occur under certain conditions.

Substitution: Substitution reactions involving the replacement of functional groups in the piracetam molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various reagents can be used depending on the desired substitution, including halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids and other oxidized derivatives .

類似化合物との比較

Piracetam-d8 is part of the racetam family of nootropic drugs, which includes several other compounds with similar structures and effects . Some of the similar compounds include:

Oxiracetam: Known for its stimulating properties and cognitive-enhancing effects.

Aniracetam: Has anxiolytic properties and enhances mood and cognitive function.

Pramiracetam: More potent than piracetam and used for cognitive deficits associated with traumatic brain injuries.

Phenylpiracetam: More potent and used for a wider range of indications, including cognitive enhancement and physical performance.

This compound is unique due to its deuterium labeling, which makes it particularly useful in research applications where tracing and metabolic studies are required .

特性

CAS番号 |

1329799-64-5 |

|---|---|

分子式 |

C6H10N2O2 |

分子量 |

150.207 |

IUPAC名 |

2,2-dideuterio-2-(2,2,3,3,4,4-hexadeuterio-5-oxopyrrolidin-1-yl)acetamide |

InChI |

InChI=1S/C6H10N2O2/c7-5(9)4-8-3-1-2-6(8)10/h1-4H2,(H2,7,9)/i1D2,2D2,3D2,4D2 |

InChIキー |

GMZVRMREEHBGGF-SVYQBANQSA-N |

SMILES |

C1CC(=O)N(C1)CC(=O)N |

同義語 |

2-Oxo-1-pyrrolidineacetamide-d8; (2-Oxopyrrolidino)acetamide-d8; 2-(2-Oxopyrrolidin-1-yl)acetamide-d8; Avigilen-d8; Axonyl-d8; Cerebroforte-d8; Piramem-d8; Pyracetam-d8; UCB 6215-d8; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(17beta)-3,17-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-estra-1,3,5(10)-trien-6-ol](/img/structure/B588971.png)

![Chromate(3-), bis[4-[[4-(diethylamino)-2-(hydroxy-kappaO)phenyl]azo-kappaN1]-3-(hydroxy-kappaO)-1-naphthalenesulfonato(3-)]-, trilithium](/img/structure/B588977.png)